N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-methyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-16-15(19)18-12-10-17(11-13-18)9-5-8-14-6-3-2-4-7-14/h2-8H,9-13H2,1H3,(H,16,19)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWFGNXJHDINJW-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N1CCN(CC1)C/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide typically involves the reaction of N-methylpiperazine with a suitable phenylprop-2-en-1-yl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Cyclization Reactions
The carbothioamide group participates in cyclization under basic conditions to form heterocyclic systems. For example:
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Formation of Triazolethiones : Cyclization with hydrazine hydrate or arylhydrazines generates 1,2,4-triazole-3-thione derivatives (e.g., 131a , Scheme 34, ).
Mannich Reactions
The piperazine nitrogen undergoes Mannich reactions to form N-Mannich bases, enhancing biological activity. For instance:
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Antibacterial Derivatives : Reacting the carbothioamide with formaldehyde and substituted piperazines yields analogs with potent Gram-positive antibacterial activity (IC values: 4.71 ± 0.14 µM, ).
Functionalization via Alkylation/Acylation
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Side-Chain Modifications : The cinnamyl group undergoes electrophilic additions (e.g., bromination) or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents ( ).
Reaction Outcomes and Optimization
Physicochemical and Spectral Data
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Molecular Formula : CHNS
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Molecular Weight : 281.4 g/mol (calculated).
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Spectral Characterization :
Mechanistic Insights
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Nitroreduction Pathway : Electrochemical studies confirm that the carbothioamide’s thiourea moiety acts as a hydrogen bond donor, facilitating enzyme binding (cyclic voltammetry peak at −500 mV, ).
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DNA Intercalation : Planar cinnamyl and carbothioamide groups enable intercalation into DNA, as observed in molecular docking studies .
Scientific Research Applications
N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This inhibition can lead to the attenuation of bacterial growth and the reduction of secondary metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
N-(4-Chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide ()
- Molecular Formula : C₂₀H₂₂ClN₃S
- Molecular Weight : 371.94 g/mol
- Key Differences : The 4-chlorophenyl group replaces the methyl substituent on the piperazine nitrogen.
- Synthesis : Prepared via reaction of p-chloro isocyanates with a piperazine precursor in dichloromethane using triethylamine (TEA) as a base ().
- Properties : Purity >90% (); the electron-withdrawing chlorine may enhance binding to electrophilic targets compared to the methyl group.
N-Cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide ()
- Molecular Formula : C₂₀H₂₉N₃S
- Molecular Weight : 343.53 g/mol
- Key Differences : A bulky cyclohexyl group replaces the methyl substituent.
- Impact : Increased hydrophobicity due to cyclohexyl may improve membrane permeability but reduce solubility in polar solvents.
NCT-503 (N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide) ()
- Key Differences : Incorporates a trifluoromethylbenzyl group and dimethylpyridinyl substituent.
- Activity : Acts as a PHGDH inhibitor, demonstrating how aromatic and fluorinated groups modulate enzyme binding.
Functional Group Variations
Urea Derivatives ()
- Example : N-(4-Methylphenyl)-N-[(2E)-3-phenylprop-2-en-1-yl]urea ().
- Key Differences : Replaces carbothioamide (-N-CS-NH₂) with urea (-N-CO-NH₂).
- Properties: Lower thermal stability (melting points ~100–150°C). IR spectra show C=O stretches at 1674 cm⁻¹ (vs. C=S stretches ~1200–1400 cm⁻¹ for carbothioamides). Theoretical vs. experimental elemental analysis discrepancies (e.g., C: 80.46% vs. 81.05%) suggest minor synthetic impurities ().
Hydrazinecarbothioamide Derivatives ()
- Example : (2E)-2-[1-(1,3-Benzodioxol-5-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarbothioamide ().
- Key Differences : Hydrazine backbone instead of piperazine.
- Impact : Planar hydrazine groups facilitate crystallinity (confirmed via X-ray, ), whereas piperazine’s flexibility may enhance bioavailability.
Comparative Data Table
Biological Activity
N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide, often referred to in research as a piperazine derivative, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including various studies, case reports, and relevant data.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C18H26N2S
- Molecular Weight : 302.48 g/mol
Pharmacological Profile
This compound exhibits a range of biological activities, primarily related to its interactions with various receptors in the central nervous system (CNS). Some key findings include:
- Opioid Receptor Activity : This compound has been shown to interact with opioid receptors, which may suggest potential analgesic properties similar to other piperazine derivatives. A study indicated that modifications in the piperazine structure could enhance affinity for these receptors .
- Antidepressant-like Effects : Research has highlighted its potential antidepressant effects in animal models. The compound was observed to reduce depressive behaviors, possibly through modulation of serotonin pathways .
- Neuroprotective Properties : Investigations into neuroprotective effects have shown that it may help in protecting neuronal cells from damage caused by oxidative stress .
Case Studies
Several case studies have documented the effects of this compound:
- Case Study 1 : In a study involving rodent models, administration of N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine resulted in significant reductions in pain response, indicating its potential as an analgesic agent .
- Case Study 2 : Another study focused on its antidepressant properties showed that chronic treatment led to increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and function .
Summary of Biological Activities
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Primary Activity |
|---|---|---|
| N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | 302.48 | Analgesic, Antidepressant |
| 2-Methyl AP-237 | 286.41 | Opioid-like effects |
| N-(3-methylphenyl)-piperazine | 349.5 | Neuroprotective |
Q & A
Basic Research Questions
Q. How is N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide synthesized, and what are the critical reaction conditions?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine derivatives are often prepared by reacting cinnamyl chloride with piperazine precursors under reflux in methanol or ethanol. Key conditions include maintaining an inert atmosphere (N₂ or Ar) and optimizing molar ratios (e.g., 1:1.5 for amine:electrophile) to improve yield (up to 85%) . Purification typically involves recrystallization from aqueous methanol or column chromatography.
Q. What spectroscopic and crystallographic methods validate the molecular structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : High-resolution mass spectrometry (HRMS-ESI-TOF) confirms molecular weight (e.g., [M+H]+ calculated vs. observed). IR identifies functional groups (e.g., thiourea C=S stretch ~1250–1350 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software resolves the piperazine ring conformation (chair or distorted chair) and stereochemistry of the (2E)-3-phenylprop-2-en-1-yl group. Disorder in substituents, as seen in related compounds, is modeled with split positions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
- Methodological Answer :
- Substitution Analysis : Compare derivatives with fluorophenyl, sulfamoyl, or hydroxyethyl groups to assess impacts on bioactivity (e.g., fluorination enhances metabolic stability) .
- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding to targets like calcium channels (CACNA1G/H/I) or enzymes. Validate with in vitro assays (e.g., DPPH scavenging for antioxidant activity) .
- Key SAR Findings : The thiourea moiety and cinnamyl group are critical for calcium channel blockade, while methyl substitution on piperazine modulates lipophilicity (logP ~3.4) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell lines (e.g., HEK293 for calcium channels), and incubation times .
- Data Normalization : Express activity relative to positive controls (e.g., flunarizine for migraine studies) and account for batch-to-batch purity variations via HPLC (≥95% purity) .
- Meta-Analysis : Use tools like RevMan to aggregate results from independent studies, highlighting outliers due to methodological differences (e.g., in vivo vs. ex vivo models) .
Q. How are computational methods (DFT, MD simulations) applied to study this compound’s electronic and dynamic properties?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps to predict reactivity sites (e.g., nucleophilic thiourea sulfur) .
- Molecular Dynamics (MD) : Simulate solvation in lipid bilayers (GROMACS) to assess membrane permeability (logP ~3.4 correlates with BBB penetration) .
- Docking Validation : Cross-check docking poses (Glide SP/XP) with SC-XRD data to ensure accuracy in binding mode predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
